molecular formula C18H15F2N3O2 B2448734 1-(3,4-difluorophenyl)-3-[(2-methoxybenzyl)amino]pyrazin-2(1H)-one CAS No. 899950-74-4

1-(3,4-difluorophenyl)-3-[(2-methoxybenzyl)amino]pyrazin-2(1H)-one

Cat. No. B2448734
CAS RN: 899950-74-4
M. Wt: 343.334
InChI Key: NAXRKIPIBJIYHN-UHFFFAOYSA-N
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Description

1-(3,4-difluorophenyl)-3-[(2-methoxybenzyl)amino]pyrazin-2(1H)-one, also known as DFP-10825, is a novel small molecule that has been developed for its potential therapeutic applications. This compound has been found to exhibit potent inhibitory activity against a number of enzymes, making it a promising candidate for the treatment of various diseases. In

Mechanism of Action

The mechanism of action of 1-(3,4-difluorophenyl)-3-[(2-methoxybenzyl)amino]pyrazin-2(1H)-one involves the inhibition of specific enzymes, leading to the modulation of various cellular pathways. For example, the inhibition of PTPs has been shown to enhance insulin signaling and glucose uptake, making this compound a potential candidate for the treatment of diabetes. Similarly, the inhibition of HDACs has been shown to induce apoptosis in cancer cells, making this compound a potential candidate for the treatment of cancer.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound depend on the specific enzyme that is being targeted. For example, the inhibition of PTPs has been shown to enhance insulin signaling and glucose uptake, while the inhibition of HDACs has been shown to induce apoptosis in cancer cells. Additionally, this compound has been found to exhibit anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

1-(3,4-difluorophenyl)-3-[(2-methoxybenzyl)amino]pyrazin-2(1H)-one has several advantages for lab experiments, including its high potency and selectivity for specific enzymes. However, the compound also has some limitations, including its low solubility and stability, which can make it difficult to work with in certain experimental settings.

Future Directions

There are several future directions for the development of 1-(3,4-difluorophenyl)-3-[(2-methoxybenzyl)amino]pyrazin-2(1H)-one. One potential application is in the treatment of diabetes, where the compound's inhibition of PTPs could enhance insulin signaling and glucose uptake. Another potential application is in the treatment of cancer, where the compound's inhibition of HDACs could induce apoptosis in cancer cells. Additionally, this compound has potential applications in the treatment of inflammatory diseases, where its anti-inflammatory activity could be beneficial. Further research is needed to fully explore the potential therapeutic applications of this compound.

Synthesis Methods

The synthesis of 1-(3,4-difluorophenyl)-3-[(2-methoxybenzyl)amino]pyrazin-2(1H)-one involves a multi-step process that includes the reaction of 2-methoxybenzylamine with 3,4-difluoroaniline, followed by the condensation of the resulting intermediate with pyrazin-2(1H)-one. The final product is obtained through a series of purification steps, including recrystallization and column chromatography. The purity of the compound is confirmed through various spectroscopic techniques, including NMR and mass spectrometry.

Scientific Research Applications

1-(3,4-difluorophenyl)-3-[(2-methoxybenzyl)amino]pyrazin-2(1H)-one has been the subject of extensive scientific research due to its potential therapeutic applications. The compound has been found to exhibit potent inhibitory activity against a number of enzymes, including but not limited to, protein tyrosine phosphatases (PTPs), histone deacetylases (HDACs), and sirtuins. These enzymes play important roles in various cellular processes, including cell growth, differentiation, and apoptosis, making them attractive targets for drug development.

properties

IUPAC Name

1-(3,4-difluorophenyl)-3-[(2-methoxyphenyl)methylamino]pyrazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15F2N3O2/c1-25-16-5-3-2-4-12(16)11-22-17-18(24)23(9-8-21-17)13-6-7-14(19)15(20)10-13/h2-10H,11H2,1H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAXRKIPIBJIYHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC2=NC=CN(C2=O)C3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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